An In-Depth Technical Guide to 3,5-Difluoro-4-nitroaniline (CAS: 122129-79-7)
An In-Depth Technical Guide to 3,5-Difluoro-4-nitroaniline (CAS: 122129-79-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-nitroaniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, synthesis, safety information, and potential applications, with a focus on its role as a building block for targeted therapeutics.
Physicochemical Properties
3,5-Difluoro-4-nitroaniline is a substituted aniline with the chemical formula C₆H₄F₂N₂O₂. The presence of two fluorine atoms and a nitro group on the aniline ring significantly influences its chemical reactivity and potential for use in the synthesis of complex molecules.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of 3,5-Difluoro-4-nitroaniline
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| CAS Number | 122129-79-7 | [1] |
| Appearance | Not explicitly found, likely a solid | |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Density | Not explicitly found | |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Synthesis of 3,5-Difluoro-4-nitroaniline
The primary synthetic route to 3,5-Difluoro-4-nitroaniline is through the nitration of 3,5-difluoroaniline. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring, directed by the activating amino group and the deactivating, meta-directing fluorine atoms.
Experimental Protocol: Nitration of 3,5-Difluoroaniline
This protocol is based on established methods for the nitration of substituted anilines.[2][3]
Materials:
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3,5-Difluoroaniline
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Ethanol or Ethanol/water mixture for recrystallization
Procedure:
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Protection of the Amino Group (Acetylation): To prevent oxidation of the amino group and to control the regioselectivity of the nitration, the amino group of 3,5-difluoroaniline is first protected, typically as an acetanilide. This involves reacting 3,5-difluoroaniline with acetic anhydride.
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Nitration: The protected 3,5-difluoroaniline is dissolved in concentrated sulfuric acid at a low temperature (typically 0-10 °C) using an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution while maintaining the low temperature. The reaction is stirred for a specified period to ensure complete nitration.
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Work-up and Deprotection: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The precipitate is collected by filtration and washed with water. The protecting group is subsequently removed by acid or base hydrolysis to yield 3,5-Difluoro-4-nitroaniline.
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Purification: The crude 3,5-Difluoro-4-nitroaniline can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 3,5-Difluoro-4-nitroaniline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as a multiplet due to coupling with fluorine atoms. The chemical shift will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The amino protons will likely appear as a broad singlet. |
| ¹³C NMR | The spectrum will show distinct signals for the six aromatic carbons. The carbons attached to fluorine will exhibit C-F coupling. The chemical shifts will be influenced by the substituents, with the carbon bearing the nitro group shifted downfield. |
| FTIR (cm⁻¹) | - N-H stretching of the primary amine (around 3300-3500 cm⁻¹)- N-O stretching of the nitro group (asymmetric and symmetric, around 1500-1550 and 1300-1350 cm⁻¹)- C-N stretching- C-F stretching- Aromatic C=C and C-H stretching and bending vibrations. |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 174.10. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the elimination of HF. The presence of an odd number of nitrogen atoms will result in an even molecular weight, consistent with the Nitrogen Rule. |
Applications in Drug Development
The unique substitution pattern of 3,5-Difluoro-4-nitroaniline makes it a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The aniline moiety can serve as a key pharmacophore for interacting with the hinge region of kinase active sites, a common feature in many kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
Derivatives of 4-anilinoquinazolines and 4-anilinoquinolines have been extensively investigated as inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial targets in cancer therapy.[4][5][6] The 3,5-difluoro substitution pattern on the aniline ring can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability.
The general synthetic strategy involves the coupling of 3,5-Difluoro-4-nitroaniline (after reduction of the nitro group to an amine) with a suitable heterocyclic core, such as a quinazoline or quinoline derivative.
Illustrative Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors derived from anilines can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Safety and Handling
As with all nitroaromatic compounds, 3,5-Difluoro-4-nitroaniline should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Difluoro-4-nitroaniline is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and structural features make it an attractive building block for the development of targeted therapeutics, such as kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers and scientists in their drug development endeavors.
References
- 1. 3,5-Difluoro-4-nitroaniline | C6H4F2N2O2 | CID 2774178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
